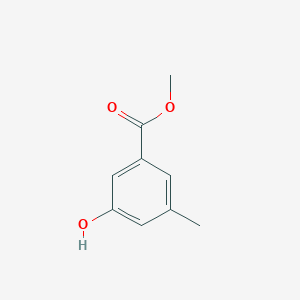
2-(2-(Dimethylamino)ethyl)aniline
Descripción general
Descripción
2-(2-(Dimethylamino)ethyl)aniline is an organic compound with the molecular formula C10H16N2 . It is also known by its IUPAC name 2-[2-(dimethylamino)ethoxy]aniline .
Molecular Structure Analysis
The molecular structure of 2-(2-(Dimethylamino)ethyl)aniline consists of a benzene ring attached to an ethyl chain, which is further attached to a dimethylamino group . The InChI code for this compound is 1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-(Dimethylamino)ethyl)aniline are not fully detailed in the search results. It is known to be a powder at room temperature . The exact values for its density, boiling point, and melting point are not provided .Aplicaciones Científicas De Investigación
Drug and Gene Delivery Systems
The compound is used in the creation of amphiphilic block copolymers for drug and gene delivery . These copolymers can load simultaneously anticancer drugs and nucleic acids due to their different physico-chemical properties . The resulting cationic amphiphilic copolymer self-associates in aqueous media into nanosized micelles which are loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Biomedical Applications
The compound is used in the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is a key component in the creation of biocompatible and biodegradable polymer-based nanocarriers . These nanocarriers are designed for different targeted therapies .
pH and Temperature-responsive Materials
The compound is used in the creation of pH and temperature-responsive materials . These materials can adjust their physical solubility and chemical interaction based on external stimuli like temperature and pH . Such materials are particularly useful in the removal of heavy metals from natural environments .
Highly Efficient Cr(VI) Adsorption
The compound is used in the synthesis of s-POSS-(PDMAEMA)16 , a sixteen-arm star-shaped polymer . This polymer shows controllable and reversible pH-responsive behavior and thermoresponsive behavior . It can adsorb Cr(VI) due to strong electrostatic interactions between its tertiary amines and Cr(VI) .
Creation of Stimuli-responsive Polymersomes
The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) . These polymersomes show pH and temperature-responsive groups .
Development of Multi-stimuli-responsive Materials
The compound is used in the development of multi-stimuli-responsive materials . These materials can adjust their physical solubility and chemical interaction based on multiple external stimuli .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXEJQDOXRHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510633 | |
| Record name | 2-[2-(Dimethylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)aniline | |
CAS RN |
3478-92-0 | |
| Record name | 2-[2-(Dimethylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




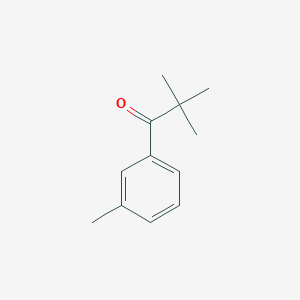

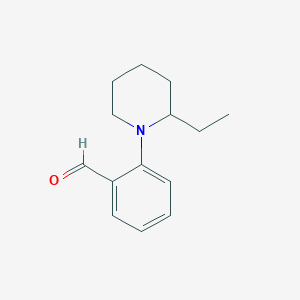
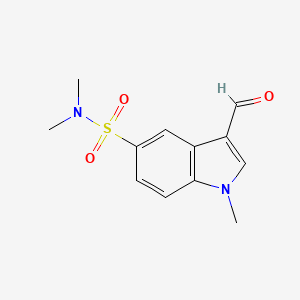
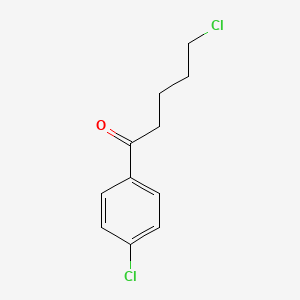

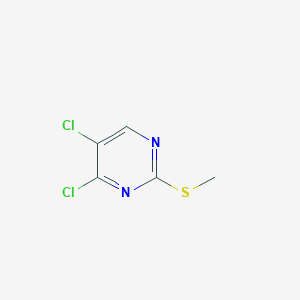
![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)


